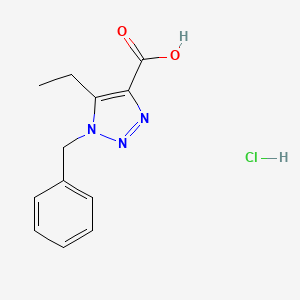

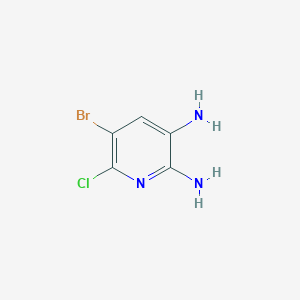

1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory.

Scientific Research Applications

Synthesis and Antitumor Activity

- Synthesis of New Isoquinolines and Antitumor Agents : A study by Prabakaran, Manivel, and Khan (2010) focused on synthesizing new isoquinolines, including 3-(4-chlorophenyl)-1H-pyrazol derivatives, which showed potential as antitumor agents (Prabakaran, Manivel, & Khan, 2010).

- Development of Antitumor Pyrazoles : Rostom (2010) synthesized 1-(4-chlorophenyl)-1H-pyrazol derivatives linked to nitrogenous heterocycles. These compounds exhibited significant antitumor potential against various tumor cell lines (Rostom, 2010).

Antimicrobial and Anticancer Applications

- Antimicrobial and Anticancer Agents : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives, including 3-(4-chlorophenyl)-1H-pyrazol, which showed potent antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Crystal Structure and Pharmacophore Studies

- Crystal Structure Analysis of Pyrazole Derivatives : Titi et al. (2020) analyzed the crystal structure of pyrazole derivatives, providing insights into their biological activity against breast cancer and microbes (Titi et al., 2020).

- Identification of Pharmacophore Sites : The study of pyrazole derivatives by Naveen et al. (2018) identified key pharmacophore sites for antitumor, antifungal, and antibacterial activities (Naveen et al., 2018).

Novel Syntheses and Chemical Properties

- Efficient Synthesis of Functionalized Pyrazoles : Shawali, Farghaly, and Aldahshoury (2010) reported an efficient method for synthesizing novel 3-heteroaryl-pyrazoles, providing insights into the chemical properties of these compounds (Shawali, Farghaly, & Aldahshoury, 2010).

Mechanism of Action

Target of Action

It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives can act as an antagonist/inverse agonist at h3 receptors . This means that they can bind to these receptors and either block their activity or cause an effect opposite to that which would usually be expected.

Biochemical Pathways

It is known that the antagonistic/inverse agonistic activity at h3 receptors can increase histamine synthesis and release . This can lead to increased communication to neurons in brain regions important for sleep and wakefulness .

Result of Action

It is known that the increased histamine synthesis and release caused by the antagonistic/inverse agonistic activity at h3 receptors can lead to increased communication to neurons in brain regions important for sleep and wakefulness .

properties

IUPAC Name |

1-(4-chlorophenyl)pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3.ClH/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13;/h1-6H,(H2,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWAUAOTMHJJTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B3014709.png)

![N-isopropyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3014710.png)

![N'-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B3014715.png)

![3,3-Dimethyl-4-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]azetidin-2-one](/img/structure/B3014718.png)

![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3014722.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B3014725.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B3014729.png)